3-(5-Bromopyridin-2-yl)oxetan-3-amine
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Overview
Description
3-(5-Bromopyridin-2-yl)oxetan-3-amine is an organic compound that has garnered attention due to its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a bromopyridine moiety attached to an oxetane ring, which is further connected to an amine group. The molecular formula of this compound is C8H9BrN2O, and it has a molecular weight of approximately 229.08 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Formation of Oxetane Ring: The brominated pyridine is then subjected to a cyclization reaction to form the oxetane ring. This can be achieved using a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols, amines, or alkoxides replace the bromine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Thiols, amines, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxetane derivatives, reduced amine compounds, and substituted pyridine derivatives .
Scientific Research Applications
3-(5-Bromopyridin-2-yl)oxetan-3-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloropyridin-2-yl)oxetan-3-amine: Similar structure with a chlorine atom instead of bromine.
3-(5-Fluoropyridin-2-yl)oxetan-3-amine: Contains a fluorine atom in place of bromine.
3-(5-Methylpyridin-2-yl)oxetan-3-amine: Features a methyl group instead of bromine.
Uniqueness
3-(5-Bromopyridin-2-yl)oxetan-3-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific halogen bonding interactions and influence the compound’s electronic properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-6-1-2-7(11-3-6)8(10)4-12-5-8/h1-3H,4-5,10H2 |
InChI Key |
SAHUCPWMPAAOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC=C(C=C2)Br)N |
Origin of Product |
United States |
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